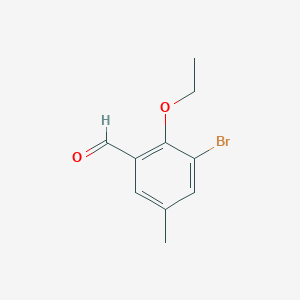

3-Bromo-2-ethoxy-5-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2-ethoxy-5-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFSURHXVOQRNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2-ethoxy-5-methylbenzaldehyde CAS number

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and safe handling of this compound, a substituted aromatic aldehyde of interest in synthetic organic chemistry and drug discovery. While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not prominently listed in major chemical databases, indicating its status as a novel or uncommon compound, this guide offers a robust, scientifically-grounded pathway for its preparation and validation. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals, emphasizing causal reasoning behind experimental choices, self-validating protocols, and adherence to rigorous safety standards.

Compound Identification and Predicted Properties

As a novel synthetic target, the initial step is to define its core identifiers and predict its physicochemical properties based on analogous structures.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₁₁BrO₂ | Calculated |

| Molecular Weight | 243.10 g/mol | Calculated |

| Canonical SMILES | CCOC1=C(C=C(C=C1C=O)C)Br | ChemDraw |

| CAS Number | Not Assigned | Prospective |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Compound |

| Appearance | Yellowish solid or oil | Benzaldehydes are often yellow solids.[1] |

| Boiling Point | > 200 °C (at 760 mmHg) | High due to molecular weight and polarity. |

| Melting Point | 45-60 °C | Substitution pattern dependent. |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF. Insoluble in water. | Typical for substituted aromatic ethers. |

| Stability | Sensitive to air, light, and moisture.[1][2] | Aldehydes can oxidize to carboxylic acids. |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of this compound is not explicitly detailed in the literature. Therefore, a logical, multi-step synthesis is proposed starting from a commercially available precursor, 2-hydroxy-5-methylbenzaldehyde. This pathway involves two key transformations: etherification followed by electrophilic aromatic bromination.

Rationale for Synthetic Design

The chosen pathway prioritizes regiochemical control. Placing the bulky ethoxy group at the 2-position before bromination serves two purposes:

-

Directing Group Influence : The ethoxy group is a strong ortho-, para-director. With the para position blocked by the methyl group and one ortho position occupied by the aldehyde, it strongly directs the incoming electrophile (bromine) to the vacant ortho position (the 3-position).

-

Steric Hindrance : The ethoxy group provides steric bulk that further favors substitution at the less hindered 3-position over the position between the ethoxy and methyl groups.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Ethoxy-5-methylbenzaldehyde

-

Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-5-methylbenzaldehyde (10.0 g, 73.4 mmol), potassium carbonate (20.3 g, 147 mmol, 2.0 eq), and acetone (150 mL).

-

Reagent Addition : While stirring vigorously, add iodoethane (17.2 g, 110 mmol, 1.5 eq) dropwise to the suspension.

-

Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic iodoethane in a classic Sₙ2 reaction (Williamson Ether Synthesis). Acetone is an ideal polar aprotic solvent for this reaction. An excess of the base and alkylating agent ensures the reaction goes to completion.

-

-

Reaction : Heat the mixture to reflux and maintain for 12-16 hours.

-

Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

-

Work-up : Cool the reaction mixture to room temperature. Filter off the potassium carbonate and residual salts. Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification : Dissolve the crude oil in dichloromethane (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-ethoxy-5-methylbenzaldehyde, which should be sufficiently pure for the next step.

Step 2: Synthesis of this compound

-

Setup : In a 100 mL round-bottom flask protected by a drying tube, dissolve the 2-ethoxy-5-methylbenzaldehyde (intermediate from Step 1, ~73.4 mmol) in glacial acetic acid (50 mL).

-

Reagent Addition : Cool the flask in an ice bath. Slowly add a solution of bromine (11.7 g, 73.4 mmol, 1.0 eq) in 10 mL of glacial acetic acid dropwise over 30 minutes.

-

Causality: The ethoxy group activates the aromatic ring towards electrophilic substitution. Acetic acid serves as a polar protic solvent that can stabilize the charged intermediates (sigma complex) formed during the reaction. The reaction is performed at a low temperature to control the reaction rate and prevent potential side reactions or over-bromination.

-

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitoring : Monitor the reaction by TLC. The product, being more substituted and heavier, will have a slightly different Rf value than the starting material.

-

Work-up : Quench the reaction by slowly pouring the mixture into a beaker containing 200 mL of ice-cold water and a saturated solution of sodium bisulfite until the red-orange color of excess bromine disappears. A precipitate should form.

-

Purification : Collect the solid product by vacuum filtration. Wash the solid with copious cold water. For final purification, recrystallize the crude product from an ethanol/water mixture or purify via column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the final product, this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is required.

Table 3: Proposed Analytical Validation

| Technique | Expected Results |

| ¹H NMR | - Aldehyde proton (singlet) around δ 10.0-10.3 ppm. - Aromatic protons (two singlets or doublets) between δ 7.0-8.0 ppm. - Ethoxy group quartet (~δ 4.0-4.2 ppm) and triplet (~δ 1.4-1.6 ppm). - Methyl group singlet (~δ 2.3-2.5 ppm). |

| ¹³C NMR | - Aldehyde carbonyl carbon ~δ 190 ppm. - Aromatic carbons in the δ 110-160 ppm range, with the C-Br and C-O carbons being diagnostic. - Ethoxy and methyl carbons in the aliphatic region. |

| FT-IR | - Strong C=O stretch for the aldehyde at ~1690-1710 cm⁻¹. - C-O-C stretch for the ether around 1250 cm⁻¹. - Aromatic C-H and C=C stretches. |

| Mass Spec (HRMS) | - A molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. The exact mass should match the calculated value for C₁₀H₁₁BrO₂. |

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) does not exist for this compound, its hazards can be inferred from similar structures like 3-bromobenzaldehyde and other substituted benzaldehydes.

-

Hazard Statements : Harmful if swallowed.[1][3] Causes skin irritation.[1][4] Causes serious eye irritation.[1][4] May cause respiratory irritation.[1][3][4]

-

Precautionary Measures :

-

Always handle in a well-ventilated chemical fume hood.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[4]

-

Avoid breathing dust, fumes, or vapors.[4]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly sealed container in a cool, dry place, protected from light and air to prevent degradation.[1][2]

-

Risk Mitigation Workflow

Caption: Hierarchical workflow for mitigating risks during handling.

Applications in Research and Drug Development

Substituted benzaldehydes are valuable building blocks in medicinal chemistry. The unique substitution pattern of this compound makes it a promising scaffold for creating libraries of novel compounds. The aldehyde can be readily converted into other functional groups (amines, alcohols, carboxylic acids, heterocycles), while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build potential drug candidates.

Conclusion

This guide provides a comprehensive and actionable blueprint for the synthesis and validation of this compound. By leveraging established principles of organic synthesis and analytical chemistry, researchers can confidently produce and characterize this novel compound. The emphasis on causal reasoning and robust safety protocols ensures that the execution is both scientifically sound and operationally safe, paving the way for its use in advanced chemical research and discovery programs.

References

-

Capot Chemical. MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. [Link]

-

PubChem. 3-Bromo-5-ethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-ethoxy-5-methylbenzaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-2-ethoxy-5-methylbenzaldehyde, a substituted aromatic aldehyde of significant interest for researchers, scientists, and professionals in drug development and fine chemical synthesis. Due to the limited direct literature on this specific molecule, this document synthesizes information from closely related analogues and established principles of organic chemistry to present a predictive yet robust guide to its properties, synthesis, and potential applications.

Introduction: A Versatile but Underexplored Synthetic Building Block

Substituted benzaldehydes are fundamental building blocks in organic synthesis, serving as crucial intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The unique arrangement of a bromine atom, an ethoxy group, a methyl group, and a formyl group on the benzene ring of this compound creates a molecule with a rich and tunable reactivity profile. The aldehyde functionality provides a reactive site for nucleophilic additions and condensations, while the substituted aromatic ring is primed for a variety of coupling reactions and further functionalization.[2][3]

This guide will explore the predicted chemical and physical properties of this compound, propose a logical and efficient synthetic pathway, discuss its reactivity from a mechanistic standpoint, and outline its potential applications, particularly in the realm of medicinal chemistry.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be reliably inferred from well-characterized structural analogues such as 3-Bromo-5-methylbenzaldehyde and 3-Bromo-2-hydroxy-5-methylbenzaldehyde.[4][5]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale / Comparative Data Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | Based on chemical structure |

| Molecular Weight | 243.10 g/mol | Calculated from atomic weights |

| IUPAC Name | This compound | Standard nomenclature |

| Appearance | Off-white to pale yellow solid | Typical for similar benzaldehydes |

| Boiling Point | ~280-300 °C (Predicted) | Extrapolated from analogues like 3-Bromo-5-methylbenzaldehyde[6] |

| LogP (Octanol/Water) | ~3.0 - 3.5 (Predicted) | Increased lipophilicity from ethoxy and bromo groups compared to simpler analogues[4] |

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, 400 MHz)

Predicting NMR shifts involves analyzing the electronic effects of each substituent. The ethoxy group is strongly electron-donating, shielding ortho and para positions. The bromine atom and the aldehyde group are electron-withdrawing, deshielding nearby nuclei.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

| -CHO | ~10.3 | ~189.0 | Typical aldehyde proton and carbon shifts, deshielded by the ring and bromine. |

| Ar-H (C4) | ~7.6 | ~128.0 | Para to the aldehyde, ortho to bromine; expected to be downfield. |

| Ar-H (C6) | ~7.4 | ~135.0 | Para to the ethoxy group, ortho to the methyl group. |

| -OCH₂CH₃ | ~4.1 (q) | ~65.0 | Methylene protons adjacent to the oxygen atom. |

| -OCH₂CH₃ | ~1.5 (t) | ~15.0 | Methyl protons of the ethoxy group. |

| Ar-CH₃ | ~2.4 | ~20.0 | Typical benzylic methyl proton and carbon shifts. |

| Ar-C1 (-CHO) | - | ~125.0 | Carbon bearing the aldehyde group. |

| Ar-C2 (-OEt) | - | ~158.0 | Carbon bearing the ethoxy group, strongly shielded. |

| Ar-C3 (-Br) | - | ~115.0 | Carbon bearing the bromine atom. |

| Ar-C5 (-CH₃) | - | ~138.0 | Carbon bearing the methyl group. |

Proposed Synthesis Pathway

A robust and logical synthesis of this compound can be envisioned as a two-step process starting from the commercially available 2-hydroxy-5-methylbenzaldehyde.

Caption: Proposed two-step synthesis of this compound.

Step 1: Ethoxylation of 2-Hydroxy-5-methylbenzaldehyde

Causality: The Williamson ether synthesis is a classic and high-yielding method for preparing ethers from phenols. The basic potassium carbonate deprotonates the acidic phenolic hydroxyl group to form a phenoxide ion. This potent nucleophile then attacks the electrophilic ethyl group of ethyl iodide via an Sₙ2 reaction to form the ether linkage. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation while not interfering with the nucleophile. A similar procedure has been successfully used for the alkylation of 2-hydroxy-5-methoxybenzaldehyde.[7]

Experimental Protocol:

-

To a solution of 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension vigorously and add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Redissolve the crude residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethoxy-5-methylbenzaldehyde, which can be purified by column chromatography if necessary.

Step 2: Bromination of 2-Ethoxy-5-methylbenzaldehyde

Causality: This step involves an electrophilic aromatic substitution. The directing effects of the substituents on the ring are critical. The ethoxy group at C2 is a powerful activating ortho-, para-director. The methyl group at C5 is a weaker activating ortho-, para-director. The aldehyde group at C1 is a deactivating meta-director. The C3 position is ortho to the strongly activating ethoxy group and meta to the deactivating aldehyde group, making it the most electronically favorable site for bromination. The C6 position is also ortho to the ethoxy group but is sterically hindered by the adjacent aldehyde. The C4 position is para to the ethoxy group but ortho to the aldehyde. Therefore, bromination is strongly predicted to occur at the C3 position. Using bromine in acetic acid is a standard method for the bromination of activated aromatic rings.[8][9]

Experimental Protocol:

-

Dissolve the 2-ethoxy-5-methylbenzaldehyde (1.0 eq) intermediate in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol/water.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three key functional regions: the aldehyde group, the aromatic ring, and the C-Br bond.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromo-5-methylbenzaldehyde | C8H7BrO | CID 16641083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-hydroxy-5-methylbenzaldehyde | C8H7BrO2 | CID 2757015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde - Google Patents [patents.google.com]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

- 9. scielo.br [scielo.br]

3-Bromo-2-ethoxy-5-methylbenzaldehyde molecular weight

An In-Depth Technical Guide to 3-Bromo-2-ethoxy-5-methylbenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a substituted aromatic aldehyde with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

This compound is a polysubstituted benzene derivative featuring an aldehyde, a bromine atom, an ethoxy group, and a methyl group. This unique combination of functional groups makes it a valuable building block for creating complex molecular architectures. The aldehyde group serves as a reactive site for a multitude of transformations, while the bromine atom provides a handle for cross-coupling reactions. The ethoxy and methyl groups modulate the molecule's steric and electronic properties, influencing its reactivity and the characteristics of its downstream derivatives.

A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | ChemicalBook[1] |

| Molecular Weight | 243.10 g/mol | ChemicalBook[1] |

| CAS Number | 708272-19-9 | ChemicalBook[1] |

| Canonical SMILES | CCOC1=C(C=C(C=C1C=O)C)Br | PubChem (Inferred) |

| Appearance | (Predicted) White to off-white or pale yellow solid | Inferred from similar compounds |

Synthesis and Mechanistic Rationale

While a definitive, published synthesis protocol for this compound is not widely available, a robust and logical synthetic route can be designed based on established and reliable organic chemistry transformations. The proposed pathway involves a two-step process starting from the commercially available precursor, 2-hydroxy-5-methylbenzaldehyde.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis pathway.

Step 1: Regioselective Bromination of 2-hydroxy-5-methylbenzaldehyde

The initial step is the bromination of the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups are ortho-, para-directing activators, while the aldehyde (-CHO) group is a meta-directing deactivator. The powerful activating and ortho-directing nature of the hydroxyl group will dominate, directing the electrophilic bromine to the positions ortho to it (C3 and C5). Since the C5 position is already occupied by the methyl group, bromination is highly favored at the C3 position.

Protocol:

-

Dissolve 2-hydroxy-5-methylbenzaldehyde in a suitable solvent such as glacial acetic acid.

-

Slowly add an equimolar amount of bromine (Br₂) dissolved in acetic acid to the solution at room temperature. The use of N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst is an alternative method that offers milder conditions.[2]

-

Stir the reaction mixture for several hours until analysis (e.g., by TLC) indicates the complete consumption of the starting material.

-

Upon completion, the reaction mixture is poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water to remove acid residues, and dried. This yields 3-bromo-2-hydroxy-5-methylbenzaldehyde.

Causality: The hydroxyl group's strong activation of the ring makes the reaction proceed readily. Acetic acid is a common solvent for brominations as it is polar and can dissolve the reactants while being relatively inert to bromine.[3][4]

Step 2: Ethoxylation via Williamson Ether Synthesis

With the brominated phenol in hand, the ethoxy group is introduced by reacting the phenolic hydroxyl group with an ethylating agent. This is a classic Williamson ether synthesis.

Protocol:

-

Suspend the 3-bromo-2-hydroxy-5-methylbenzaldehyde in a polar aprotic solvent like acetone or acetonitrile.

-

Add a slight excess of a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Add an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄), to the mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality: The base is crucial for deprotonating the phenol, which is acidic enough to react with K₂CO₃. The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic ethyl group of the ethylating agent in an Sₙ2 reaction to form the ether linkage.

Spectroscopic Characterization (Predicted)

No specific experimental spectra for this compound are publicly available. However, based on the known spectroscopic data of similarly substituted benzaldehydes, a reliable prediction of its key spectral features can be made.[5][6][7][8][9]

| Technique | Predicted Signals and Rationale |

| ¹H NMR | ~10.3 ppm (s, 1H): Aldehyde proton (CHO).~7.5-7.8 ppm (d, 1H): Aromatic proton ortho to the aldehyde.~7.2-7.4 ppm (d, 1H): Aromatic proton meta to the aldehyde.~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).~2.4 ppm (s, 3H): Methyl protons (-CH₃).~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). |

| ¹³C NMR | ~190 ppm: Aldehyde carbonyl carbon.~155-160 ppm: Aromatic carbon attached to the ethoxy group.~115-140 ppm: Other aromatic carbons.~110 ppm: Aromatic carbon attached to the bromine.~65 ppm: Methylene carbon of the ethoxy group.~20 ppm: Methyl carbon.~15 ppm: Methyl carbon of the ethoxy group. |

| IR Spectroscopy | ~2980-3100 cm⁻¹: Aromatic and Aliphatic C-H stretching.~2720 & 2820 cm⁻¹: Characteristic aldehyde C-H stretching (Fermi doublet).~1690-1710 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.~1550-1600 cm⁻¹: Aromatic C=C ring stretching.~1250 cm⁻¹: Aryl-O-C (ether) asymmetric stretching. |

| Mass Spectrometry | The molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio at m/z = 242 and m/z = 244, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the aldehyde group (-CHO) and the ethoxy group (-OCH₂CH₃). |

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable scaffold for combinatorial chemistry and targeted synthesis in drug discovery.

Role as a Versatile Synthetic Intermediate

Caption: Key reaction pathways for molecular elaboration.

-

Aldehyde Functionality: The aldehyde group is a gateway to numerous molecular classes. It can be oxidized to a carboxylic acid, reduced to an alcohol, or undergo nucleophilic addition. Critically, it is a key participant in condensation reactions to form Schiff bases (with primary amines) and chalcones (with ketones), both of which are classes of compounds extensively studied for their wide range of biological activities, including antimicrobial and anticancer properties.[4]

-

Bromine Functionality: The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds. For drug development professionals, this is a powerful tool for structure-activity relationship (SAR) studies, enabling the systematic modification of the molecule to optimize its biological activity and pharmacokinetic properties. The introduction of bromine itself can enhance the therapeutic efficacy or modify the metabolism of a drug candidate.[10][11]

Relevance in Medicinal Chemistry: The "bromination" of molecules is a recognized strategy in drug design. The bromine atom can form halogen bonds, which are non-covalent interactions that can influence drug-receptor binding. Furthermore, its lipophilicity can improve membrane permeability.[11] Brominated aromatic compounds are precursors to a wide array of pharmaceuticals, including hypotensive agents and antibacterial compounds.[3][12]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. The following safety information is compiled from the MSDS of structurally similar compounds, such as 3-bromobenzaldehyde and other substituted bromobenzaldehydes.[13][14][15][16][17]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Prevention):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Like many benzaldehyde derivatives, it may be sensitive to light and air over time.

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

This guide is intended for use by qualified individuals trained in handling chemical substances. Always consult a full Safety Data Sheet for analogous compounds and follow established laboratory safety protocols.

References

-

Molar mass of C10H11O2Br. (n.d.). WebQC.org. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl-α-bromophenyl acetate. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl bromophenylacetate. In PubChem Compound Database. Retrieved from [Link]

-

Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirfeld surface and lattice energy analyses. RSC Advances, 10(30), 17753–17765. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set)... Retrieved from [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-methylbenzaldehyde. In PubChem Compound Database. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

ScienceLab.com. (n.d.). Material Safety Data Sheet: 3-Bromo benzaldehyde 97%. Retrieved from [Link]

- Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.

-

ResearchGate. (n.d.). (A) Synthesis of brominated benzaldehydes 1 and 2. (B) Synthesis of... Retrieved from [Link]

-

Wilczek, M., & Rapacz, A. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 15(2), 233. Retrieved from [Link]

-

Fikroh, R. Z., et al. (2023). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Molekul, 18(2), 118-126. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. In PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

Sources

- 1. This compound | 708272-19-9 [amp.chemicalbook.com]

- 2. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 3. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nbinno.com [nbinno.com]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 12. sunankalijaga.org [sunankalijaga.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. 3-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 10442743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 3-Bromo-2-ethoxy-5-methylbenzaldehyde, a substituted benzaldehyde with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not just the procedural steps but the underlying chemical principles and rationale for the chosen methodologies, ensuring scientific integrity and reproducibility.

Introduction

Substituted benzaldehydes are a critical class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs).[1] The specific substitution pattern of this compound, featuring a bromine atom, an ethoxy group, and a methyl group, presents a unique synthetic challenge that requires careful consideration of regioselectivity in several key chemical transformations. This guide outlines a robust, multi-step synthesis beginning from a readily available starting material, 3-methylphenol (m-cresol). The pathway is designed to control the sequential introduction of the required functional groups to achieve the desired isomer with high purity.

Proposed Synthesis Pathway: A Strategic Overview

The synthesis of this compound can be strategically divided into three key stages:

-

Ethoxylation of the Phenolic Precursor : The initial step involves the protection of the reactive hydroxyl group of 3-methylphenol via Williamson ether synthesis to form 1-ethoxy-3-methylbenzene. This not only protects the hydroxyl group but also establishes the required ethoxy substituent.

-

Regioselective Bromination : The subsequent step is the electrophilic bromination of 1-ethoxy-3-methylbenzene. The directing effects of the ethoxy and methyl groups are leveraged to achieve the desired regiochemistry, yielding 2-bromo-1-ethoxy-4-methylbenzene as the key intermediate.

-

Formylation to the Final Product : The final stage is the introduction of the aldehyde functional group onto the aromatic ring of the brominated intermediate. The Vilsmeier-Haack reaction is proposed as a suitable method for this formylation, leading to the target molecule, this compound.

The overall synthetic workflow is depicted in the diagram below:

Caption: Proposed synthetic pathway for this compound.

Part 1: Ethoxylation of 3-Methylphenol

Principle and Rationale

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers, proceeding via an S\N2 reaction between an alkoxide and a primary alkyl halide.[2][3] In this first step, 3-methylphenol is deprotonated by a weak base, such as potassium carbonate, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile, attacking ethyl bromide to form 1-ethoxy-3-methylbenzene. Acetone is a suitable solvent for this reaction as it is polar aprotic and readily dissolves the reactants.

Experimental Protocol: Synthesis of 1-Ethoxy-3-methylbenzene

-

To a stirred solution of 3-methylphenol (10.81 g, 0.1 mol) in acetone (150 mL) in a 250 mL round-bottom flask, add anhydrous potassium carbonate (20.73 g, 0.15 mol).

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Add ethyl bromide (16.35 g, 0.15 mol) dropwise over a period of 30 minutes.

-

Continue refluxing the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the residue with acetone (2 x 20 mL).

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (100 mL) and wash with 10% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1-ethoxy-3-methylbenzene by vacuum distillation to yield a colorless oil.

| Parameter | Value |

| Starting Material | 3-Methylphenol |

| Reagents | Ethyl bromide, Potassium carbonate |

| Solvent | Acetone |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

| Purity | >98% (by GC) |

Part 2: Regioselective Bromination of 1-Ethoxy-3-methylbenzene

Principle and Rationale

The second step is the electrophilic aromatic substitution, specifically bromination, of 1-ethoxy-3-methylbenzene. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.[4][5] The ethoxy group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The powerful directing effect of the ethoxy group will dominate, favoring substitution at the positions ortho and para to it.[6] Steric hindrance from the adjacent methyl group will disfavor substitution at the C6 position. The para position (C4) is also sterically accessible. However, the ortho position (C2) is also activated by the methyl group (para to it). In practice, a mixture of isomers is possible, but careful control of reaction conditions can favor the desired 2-bromo-1-ethoxy-4-methylbenzene.

Experimental Protocol: Synthesis of 2-Bromo-1-ethoxy-4-methylbenzene

-

In a 250 mL three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve 1-ethoxy-3-methylbenzene (13.62 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add a solution of bromine (15.98 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

If a precipitate forms, collect it by filtration. If an oil separates, extract the mixture with diethyl ether (3 x 100 mL).

-

Wash the combined organic extracts with water, then with a saturated solution of sodium bicarbonate until the effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the desired 2-bromo-1-ethoxy-4-methylbenzene.

| Parameter | Value |

| Starting Material | 1-Ethoxy-3-methylbenzene |

| Reagents | Bromine, Glacial Acetic Acid |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 3-4 hours |

| Typical Yield (of desired isomer) | 60-70% |

| Purity | >97% (after purification) |

Part 3: Vilsmeier-Haack Formylation

Principle and Rationale

The final step is the formylation of 2-bromo-1-ethoxy-4-methylbenzene to introduce the aldehyde group. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic rings.[7][8][9][10] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[11] The Vilsmeier reagent is a weak electrophile, and the reaction is therefore most effective on activated aromatic systems. The ethoxy group in the intermediate strongly activates the ring towards this electrophilic substitution. The directing effects of the existing substituents (ethoxy, methyl, and bromo) will determine the position of formylation. The ethoxy group will direct ortho and para. The para position is blocked by the methyl group. Of the two ortho positions, one is occupied by the bromine atom. Therefore, formylation is expected to occur at the remaining ortho position, C6, leading to the desired product, this compound.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (21.9 g, 0.3 mol).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (22.9 g, 0.15 mol) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

To this mixture, add a solution of 2-bromo-1-ethoxy-4-methylbenzene (21.5 g, 0.1 mol) in DMF (20 mL) dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture in an ice bath and carefully pour it onto 500 g of crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

-

Extract the product with diethyl ether (3 x 150 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain this compound as a solid.

| Parameter | Value |

| Starting Material | 2-Bromo-1-ethoxy-4-methylbenzene |

| Reagents | Phosphorus oxychloride, N,N-Dimethylformamide |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-80% |

| Purity | >98% (after purification) |

Conclusion

The synthesis of this compound can be successfully achieved through a three-step pathway starting from 3-methylphenol. The described protocol, which includes Williamson ether synthesis, regioselective bromination, and Vilsmeier-Haack formylation, provides a logical and experimentally viable route to this valuable substituted benzaldehyde. Careful control of reaction conditions, particularly during the bromination and formylation steps, is crucial for maximizing the yield of the desired isomer. The methodologies and principles outlined in this guide are based on well-established organic reactions and provide a solid foundation for the synthesis of this and other related polysubstituted aromatic compounds.

References

-

J Org Chem. 2013 Apr 5;78(7):3438-44. A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Available at: [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Science Learning Center, University of Colorado Boulder. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzene. Available at: [Link]

-

Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]

-

ResearchGate. (n.d.). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Available at: [Link]

-

YouTube. (2018). Williamson Ether Synthesis. Available at: [Link]

-

RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]

-

YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-2-hydroxybenzaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). Formylation of phenols, methoxy-and methylbenzenes. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

-

YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Available at: [Link]

-

SlidePlayer. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

-

stenutz. (n.d.). 1-ethoxy-3-methylbenzene. Available at: [Link]

-

ChemSynthesis. (2025). 1-ethoxy-3-methylbenzene. Available at: [Link]

-

Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Available at: [Link]

-

Organic Syntheses. (n.d.). ortho-Formylation of phenols. Available at: [Link]

-

Andrew G. Myers Research Group, Harvard University. (n.d.). ortho metalation. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

- Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.

-

Andrew G. Myers Research Group, Harvard University. (n.d.). Directed (ortho) Metallation. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

-

Filo. (2025). Propose a detailed mechanism for the bromination of ethoxybenzene to give o - and p -bromoethoxybenzene. Available at: [Link]

-

Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Available at: [Link]

-

University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Available at: [Link]

-

ResearchGate. (2025). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]

-

ScienceDirect. (n.d.). Highly selective synthesis of para-cresol by conversion of anisole on ZSM-5 zeolites. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-ethyl-1-methylbenzene. Available at: [Link]

-

Zenodo. (2022). Synthesis of Substituted α-Bromo-α-formylacetophenones and Substituted Phenacyl Bromides. Available at: [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Available at: [Link]

-

PubChem. (n.d.). 3-Ethoxytoluene. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) 3,5-Dibromo-2-hydroxybenzaldehyde. Available at: [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Elucidation of 3-Bromo-2-ethoxy-5-methylbenzaldehyde: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic aromatic compound, 3-Bromo-2-ethoxy-5-methylbenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causal relationships behind spectroscopic observations, ensuring a thorough understanding of the molecule's structural features.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted aromatic aldehyde with a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The strategic placement of a bromine atom, an ethoxy group, a methyl group, and an aldehyde function on the benzene ring dictates the electronic environment of each atom, which is directly reflected in its spectroscopic behavior. Understanding these substituent effects is paramount for accurate spectral interpretation and structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings. For this compound, the ¹H NMR spectrum is predicted to exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the ethoxy and methyl groups.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | d | 1H | Ar-H |

| ~4.2 | q | 2H | Ethoxy (-OCH₂CH₃) |

| ~2.4 | s | 3H | Methyl (-CH₃) |

| ~1.5 | t | 3H | Ethoxy (-OCH₂CH₃) |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 3.0 seconds.

-

Spectral Width: 16 ppm.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Interpretation and Causality

The downfield shift of the aldehyde proton to around 10.3 ppm is a hallmark of aldehydes, attributed to the strong deshielding effect of the carbonyl group's anisotropy and the electronegativity of the oxygen atom[1]. The two aromatic protons are expected to appear as doublets due to coupling with each other. Their precise chemical shifts are influenced by the electronic effects of the surrounding substituents. The ethoxy group's methylene protons (-OCH₂-) appear as a quartet due to coupling with the adjacent methyl protons, while the ethoxy methyl protons (-CH₃) appear as a triplet. The singlet at approximately 2.4 ppm corresponds to the aromatic methyl group protons.

¹H NMR Correlation Diagram

Caption: Predicted ¹H NMR signals for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon environment produces a distinct signal, and the chemical shift is indicative of the carbon's hybridization and electronic environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde (C=O) |

| ~160 | Ar-C (C-OEt) |

| ~140 | Ar-C (C-Br) |

| ~138 | Ar-C (C-CH₃) |

| ~135 | Ar-CH |

| ~125 | Ar-C (C-CHO) |

| ~115 | Ar-CH |

| ~65 | Ethoxy (-OCH₂) |

| ~20 | Methyl (-CH₃) |

| ~15 | Ethoxy (-CH₃) |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1.5 seconds.

-

Spectral Width: 240 ppm.

-

-

Data Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1.0 Hz. Phase and baseline correct the resulting spectrum.

Interpretation and Causality

The aldehyde carbonyl carbon is the most downfield signal, typically appearing around 190 ppm due to the significant deshielding from the double-bonded oxygen[2][3]. The aromatic carbons exhibit a range of chemical shifts determined by the electronic contributions of their substituents. The carbon attached to the electronegative oxygen of the ethoxy group is shifted downfield, while the carbons attached to the bromine and methyl groups also have characteristic shifts. The ethoxy and methyl carbons appear in the upfield region of the spectrum.

¹³C NMR Assignment Diagram

Caption: Predicted ¹³C NMR chemical shifts correlated with carbon positions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~2880, ~2780 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-O stretch (alkyl ether) |

| ~600 | Medium-Strong | C-Br stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Instrument Setup: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Spectral Range: 4000-400 cm⁻¹.

-

-

Data Processing: A background spectrum is subtracted, and the resulting transmittance or absorbance spectrum is analyzed.

Interpretation and Causality

The most prominent feature in the IR spectrum is the strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group[4][5]. The presence of two medium intensity bands around 2880 cm⁻¹ and 2780 cm⁻¹ is characteristic of the C-H stretch of an aldehyde, often appearing as a Fermi resonance doublet[6]. The aromatic C=C stretching vibrations are observed in the 1600-1480 cm⁻¹ region. The strong C-O stretching bands for the aryl and alkyl ethers are also key diagnostic peaks. The C-Br stretch is expected in the fingerprint region at lower wavenumbers.

IR Functional Group Workflow

Caption: Decision workflow for identifying key functional groups from the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and elucidating the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 244/246 | High | [M]⁺ (Molecular ion) |

| 215/217 | Medium | [M - C₂H₅]⁺ |

| 187/189 | Medium | [M - C₂H₅O]⁺ |

| 165 | Low | [M - Br]⁺ |

| 136 | Medium | [M - Br - CHO]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is employed at 70 eV.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Interpretation and Causality

The molecular ion peak [M]⁺ is expected to appear as a doublet at m/z 244 and 246 with approximately equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes)[7]. Common fragmentation pathways for this molecule would include the loss of an ethyl radical from the ethoxy group, leading to a fragment at m/z 215/217. Subsequent loss of a carbonyl group or the bromine atom would lead to other characteristic fragments.

Mass Spectrometry Fragmentation Pathway

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of ¹H NMR, ¹³C NMR, IR, and MS, allows for an unambiguous structural confirmation. The predicted data, based on established principles and comparison with structurally related molecules, provides a robust framework for researchers working with this and similar compounds. The detailed protocols and interpretations presented in this guide serve as a valuable resource for the scientific community, ensuring accuracy and reliability in chemical analysis.

References

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-ethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

Nyquist, R. A., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

-

NP-Card. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-5-methylbenzaldehyde (C8H7BrO). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzaldehyde, 3-(2-bromoethoxy)-. Retrieved from [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzaldehyde [webbook.nist.gov]

- 6. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 7. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the NMR Spectra of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Introduction

3-Bromo-2-ethoxy-5-methylbenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its precise substitution pattern—featuring an aldehyde, a halogen, and two different alkyl/alkoxy groups—creates a unique electronic and steric environment. Accurate structural elucidation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals, offering not just predicted spectral data but also the underlying chemical principles and field-proven experimental protocols. The causality behind spectral features is explained, empowering the user to interpret and verify the structure of this and related compounds with confidence.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the NMR spectra, the following IUPAC-compliant numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Part 1: Analysis of the Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is invaluable for identifying the number and connectivity of non-equivalent protons in a molecule. The predicted spectrum of this compound is characterized by distinct signals for the aldehyde, aromatic, ethoxy, and methyl protons.

Causality of Chemical Shifts and Substituent Effects

The chemical shift of each proton is dictated by the electronic environment, which is modulated by the inductive and resonance effects of the various substituents on the benzene ring.

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing and exerts a significant magnetic anisotropy. This combination heavily deshields the attached proton (H7), shifting it far downfield.[1]

-

Ethoxy Group (-OCH₂CH₃): The oxygen atom is electron-withdrawing inductively but strongly electron-donating via resonance. The resonance effect dominates, increasing electron density at the ortho and para positions, causing shielding (an upfield shift).

-

Bromo Group (-Br): The bromine atom is electronegative and withdraws electron density inductively. It has a weaker resonance-donating effect.

-

Methyl Group (-CH₃): This group is weakly electron-donating through hyperconjugation, causing minor shielding at the ortho and para positions.

Predicted Proton Assignments and Splitting Patterns

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H7 (Aldehyde) | 10.2 - 10.4 | Singlet (s) | N/A | Strong deshielding by the carbonyl group; no adjacent protons.[1] |

| H6 (Aromatic) | 7.5 - 7.7 | Doublet (d) | ⁴J = 2-3 Hz | Located ortho to the weakly donating -CH₃ and meta to the withdrawing -CHO and -Br groups. Coupled to H4. |

| H4 (Aromatic) | 7.4 - 7.6 | Doublet (d) | ⁴J = 2-3 Hz | Located ortho to the withdrawing -CHO and meta to the -Br and -CH₃ groups. Coupled to H6. The small J value is characteristic of meta-coupling.[2][3][4] |

| H8 (-OCH₂-) | 4.0 - 4.2 | Quartet (q) | ³J = ~7.0 Hz | Deshielded by the adjacent oxygen atom. Split into a quartet by the three protons of the C9 methyl group. |

| H10 (-CH₃) | 2.3 - 2.5 | Singlet (s) | N/A | Protons on the ring-attached methyl group; no adjacent protons to couple with. |

| H9 (-CH₂CH₃ ) | 1.3 - 1.5 | Triplet (t) | ³J = ~7.0 Hz | Standard aliphatic triplet, split by the two protons of the C8 methylene group. |

Part 2: Analysis of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. For this compound, all 10 carbon atoms are chemically distinct and should produce 10 unique signals.

Causality of Carbon Chemical Shifts

The principles of electron donation and withdrawal also govern the ¹³C chemical shifts.

-

Carbonyl Carbon (C7): The C=O double bond and the high electronegativity of oxygen cause extreme deshielding, resulting in a signal at the far downfield end of the spectrum.[5][6][7]

-

Oxygen- and Bromine-Bound Carbons (C2, C3): Carbons directly attached to electronegative atoms (O, Br) are deshielded, shifting them downfield relative to unsubstituted benzene carbons.

-

Substituted Aromatic Carbons (C1, C5): The chemical shifts of these ipso-carbons are influenced by the specific substituent attached.

-

Alkyl Carbons (C8, C9, C10): These appear in the upfield aliphatic region of the spectrum.

Predicted Carbon Assignments

| Carbon Label | Predicted δ (ppm) | Rationale |

| C7 (C=O) | 190 - 193 | Highly deshielded aldehyde carbonyl carbon.[7] |

| C2 (-O-) | 158 - 162 | Aromatic carbon attached to the highly electronegative oxygen of the ethoxy group. |

| C5 (-CH₃) | 140 - 144 | Aromatic carbon bearing the methyl group; influenced by para-bromo and ortho-ethoxy groups. |

| C1 (-CHO) | 135 - 138 | ipso-Carbon of the aldehyde group, deshielded.[7] |

| C4 (Ar-CH) | 132 - 135 | Aromatic methine, influenced by ortho-aldehyde and para-ethoxy groups. |

| C6 (Ar-CH) | 128 - 131 | Aromatic methine, influenced by ortho-methyl and para-bromo groups. |

| C3 (-Br) | 115 - 120 | Aromatic carbon attached to bromine; deshielded by the halogen. |

| C8 (-OCH₂-) | 64 - 68 | Methylene carbon of the ethoxy group, deshielded by oxygen. |

| C10 (-CH₃) | 20 - 22 | Methyl carbon attached to the aromatic ring. |

| C9 (-CH₂C H₃) | 14 - 16 | Terminal methyl carbon of the ethoxy group. |

Part 3: Experimental Protocols

Adherence to a rigorous and validated protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol for NMR Sample Preparation

-

Weighing: Accurately weigh 10-20 mg of solid this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A brief application of sonication may be used if necessary.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identifier and solvent.

Protocol for NMR Data Acquisition (400 MHz Spectrometer)

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Perform a lock on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Optimize the magnetic field homogeneity by shimming the sample. This is critical for achieving sharp peaks and high resolution. Automated shimming routines are typically sufficient.

-

¹H Spectrum Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8 to 16 scans for a sample of this concentration.

-

Receiver Gain: Adjust automatically.

-

-

¹³C Spectrum Acquisition:

-

Pulse Program: Use a standard proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each carbon.

-

Spectral Width: Set to approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Part 4: Workflow Visualization

The process from sample to verified structure follows a logical and systematic workflow.

Caption: Standard workflow for structural elucidation via NMR spectroscopy.

Conclusion

The structural confirmation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The key diagnostic features to look for are the downfield aldehyde proton singlet above 10 ppm, two meta-coupled aromatic doublets, a characteristic ethoxy group pattern (quartet and triplet), and a methyl singlet. The ¹³C spectrum should corroborate this structure with 10 distinct signals, including the highly deshielded carbonyl carbon above 190 ppm. By following the detailed protocols and using the predictive data within this guide as a reference, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent scientific endeavors.

References

-

13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed, National Center for Biotechnology Information. [Link]

-

13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. [Link]

-

NMR 5: Coupling Constants. YouTube, uploaded by TMP Chem. [Link]

-

NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

-

C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]

-

1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Link]

-

HMNR Aromatic Coupling. YouTube, uploaded by GVSU Chemistry. [Link]

-

proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Bromo-2-ethoxy-5-methylbenzaldehyde IR spectroscopy

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-2-ethoxy-5-methylbenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound. As a polysubstituted aromatic aldehyde, its structure presents a unique vibrational fingerprint derived from its core functional groups: an aromatic aldehyde, an aryl-alkyl ether, alkyl chains, and a carbon-bromine bond. This document, intended for researchers and professionals in chemical synthesis and drug development, delineates the theoretical principles, experimental protocols, and detailed spectral interpretation required for the unambiguous identification and characterization of this molecule using Fourier Transform Infrared (FT-IR) spectroscopy. We will explore the characteristic absorption frequencies of each functional moiety, explain the underlying principles of their vibrational behavior, and present a self-validating experimental workflow to ensure data integrity and trustworthiness.

Part 1: Theoretical Framework - The Vibrational Language of Molecules